molecular formula C17H12N2O2 B14279154 6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione CAS No. 138580-45-7

6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione

Cat. No.: B14279154
CAS No.: 138580-45-7
M. Wt: 276.29 g/mol
InChI Key: BCPPNROZWUMXIY-UHFFFAOYSA-N
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Description

6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione is a heterocyclic compound that belongs to the family of indoloquinolines These compounds are known for their complex structures and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione typically involves multi-step processes. One common method includes the Graebe-Ullmann reaction, Fischer indolization, Vilsmeier reaction, electrocyclization, aza-[4+2]-cycloaddition, and Pd-catalyzed coupling reactions . These methods often require specific reaction conditions, such as the use of strong acids, bases, or transition metal catalysts, and may involve high temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may utilize more efficient and scalable methods, such as one-pot synthesis. For example, an annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot has been reported . This method offers a straightforward and efficient approach to producing the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and transition metal catalysts (e.g., palladium, ruthenium) . Reaction conditions may vary, but they often involve controlled temperatures, pressures, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the indoloquinoline framework.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indoloquinoline derivatives, such as:

Uniqueness

6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione is unique due to its specific structural arrangement and the presence of two methyl groups at positions 6 and 11. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.

Properties

CAS No.

138580-45-7

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

6,11-dimethylindolo[3,2-c]quinoline-1,4-dione

InChI

InChI=1S/C17H12N2O2/c1-9-14-10-5-3-4-6-11(10)19(2)17(14)15-12(20)7-8-13(21)16(15)18-9/h3-8H,1-2H3

InChI Key

BCPPNROZWUMXIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3N(C2=C4C(=O)C=CC(=O)C4=N1)C

Origin of Product

United States

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